molecular formula C13H6F4O B1302301 3,3',5,5'-Tetrafluorobenzophenone CAS No. 139911-09-4

3,3',5,5'-Tetrafluorobenzophenone

Cat. No.: B1302301
CAS No.: 139911-09-4
M. Wt: 254.18 g/mol
InChI Key: ILKUXPUXDAVXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3',5,5'-Tetrafluorobenzophenone (CAS: 89976-48-7) is a fluorinated aromatic ketone characterized by four fluorine substituents at the 3, 3', 5, and 5' positions of the benzophenone backbone. This compound has been historically utilized in organic synthesis and materials science due to its electron-withdrawing fluorine atoms, which enhance stability and influence reactivity in cross-coupling reactions. However, as of 2024, it has been classified as a discontinued product, limiting its commercial availability .

Properties

IUPAC Name

bis(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUXPUXDAVXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375231
Record name 3,3',5,5'-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139911-09-4
Record name 3,3',5,5'-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluorobenzophenone typically involves the reaction of 2,6-dichlorophenol with tetrahalo-2-sulfobenzoic anhydride in the presence of a Lewis acid catalyst . The reaction proceeds through a catalytic dehydration process, followed by decomplexing with a strong acid to yield the crude product. The crude product is then purified through alkali extraction and acid precipitation, followed by recrystallization in an alcohol-water solution and chloroalkane to obtain the pure compound .

Industrial Production Methods: Industrial production methods for 3,3’,5,5’-Tetrafluorobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: catalytic dehydration, decomplexing, purification, and recrystallization. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,3’,5,5’-Tetrafluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as (e.g., amines, thiols) are used under basic or acidic conditions.

    Reduction: Reducing agents like or are commonly used.

    Oxidation: Oxidizing agents such as or are employed.

Major Products:

    Substitution: Products include substituted benzophenones with various functional groups.

    Reduction: Products include alcohol derivatives of benzophenone.

    Oxidation: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

3,3’,5,5’-Tetrafluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrafluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This results in increased binding affinity and specificity. The carbonyl group in the benzophenone structure also plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Fluorinated and Halogenated Compounds

Structural and Electronic Comparisons

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone
  • Structure : Features four trifluoromethyl (-CF₃) groups instead of fluorine atoms.
  • Properties : The -CF₃ groups impart stronger electron-withdrawing effects and greater steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing thermal stability and lipophilicity.
  • Applications : Widely used in advanced materials, such as liquid crystal polymers (LCPs) and high-performance coatings, due to its resistance to degradation .
2-Acetoxy-3',4',5'-Trifluorobenzophenone
  • Structure : Contains three fluorine atoms and an acetoxy (-OAc) group at the 2-position.
  • Properties : The acetoxy group increases susceptibility to hydrolysis under acidic or basic conditions, making it a reactive intermediate in pharmaceutical synthesis. The fluorine atoms stabilize the aromatic ring against electrophilic attack.
  • Applications : Primarily employed in the synthesis of fluorinated drug candidates .
3,3',5,5'-Tetrabromobiphenyl
  • Structure : Bromine atoms replace fluorine, and the ketone group is absent, forming a biphenyl structure.
  • Properties : Bromine’s larger atomic radius increases molecular weight and enhances flame-retardant properties. Unlike fluorinated analogs, brominated compounds exhibit lower thermal stability due to weaker C-Br bonds.
  • Applications : Used as a flame retardant in plastics and textiles .

Physical and Chemical Properties

Compound CAS Number Molecular Formula Substituents Key Properties
3,3',5,5'-Tetrafluorobenzophenone 89976-48-7 C₁₃H₆F₄O F at 3,3',5,5' Discontinued; moderate reactivity, high thermal stability
3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone 519439 C₁₅H₆F₁₂O -CF₃ at 3,3',5,5' High lipophilicity, exceptional thermal stability (>300°C)
2-Acetoxy-3',4',5'-Trifluorobenzophenone 890099-18-0 C₁₅H₉F₃O₃ F at 3',4',5'; -OAc at 2 Hydrolytically reactive, used in lab-scale pharmaceutical synthesis
3,3',5,5'-Tetrabromobiphenyl 16400-50-3 C₁₂H₆Br₄ Br at 3,3',5,5' Flame-retardant, lower thermal stability compared to fluorinated analogs

Research Findings and Trends

  • Thermal Stability: Fluorinated benzophenones outperform brominated analogs in high-temperature applications. For example, 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone retains structural integrity up to 300°C, making it suitable for aerospace materials .
  • Environmental Impact : Brominated compounds face regulatory restrictions due to toxicity concerns, whereas fluorinated derivatives are scrutinized for persistence but remain critical in niche applications .
  • Synthetic Challenges: The discontinuation of this compound has driven innovation in fluorination methodologies, such as late-stage fluorination of benzophenone precursors .

Biological Activity

3,3',5,5'-Tetrafluorobenzophenone (TFBP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of TFBP, including its mechanisms of action, cytotoxicity against various cell lines, and implications for future research.

Chemical Structure and Properties

TFBP is characterized by a benzophenone backbone with four fluorine substituents at the 3 and 5 positions on both phenyl rings. This unique structure enhances its lipophilicity and potentially alters its interaction with biological systems.

Mechanisms of Biological Activity

1. Antimicrobial Properties:
TFBP has been investigated for its antimicrobial effects. Studies suggest that it may disrupt microbial cell membranes, leading to increased permeability and eventual cell death. The specific mechanisms involve:

  • Membrane Disruption: TFBP interacts with the lipid bilayer of microbial cells, compromising membrane integrity.
  • Inhibition of Protein Synthesis: It may interfere with ribosomal function, halting protein production essential for microbial survival.

2. Anticancer Activity:
Research indicates that TFBP exhibits cytotoxic effects against various cancer cell lines. The mechanisms include:

  • Induction of Apoptosis: TFBP triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest at specific phases, inhibiting proliferation.

Cytotoxicity Assays

Several studies have employed different methodologies to assess the cytotoxicity of TFBP:

Assay Type Description Findings
MTT AssayMeasures cell viability based on mitochondrial activitySignificant reduction in viability in cancer cells at varying concentrations .
LDH Release AssayAssesses plasma membrane integrityIncreased LDH release indicates membrane damage .
Colony Formation AssayEvaluates clonogenic potentialReduced colony formation in treated cancer cells .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated TFBP against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens. The compound demonstrated bactericidal activity by significantly reducing bacterial counts within 24 hours of exposure.
  • Cytotoxicity in Cancer Cell Lines:
    In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that TFBP induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',5,5'-Tetrafluorobenzophenone
Reactant of Route 2
Reactant of Route 2
3,3',5,5'-Tetrafluorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.